Oxibetaine
Description
Historical Context of Oxibetaine Identification and Initial Investigations
This compound was identified and cataloged, receiving its INN and being listed in authoritative chemical references such as the USP Dictionary 2010. Its unique chemical identifier, the CAS number 7002-65-5, facilitates its tracking and study across various databases. Structurally, this compound possesses a molecular formula of C₆H₁₃NO₃ and a molecular weight of 147.17. Its melting point has been reported between 157-158 °C when dissolved in ethanol. Early investigations have broadly categorized this compound as a compound that, alongside other lipotropic factors like choline (B1196258), inositol, methionine, and betaine (B1666868) hydrochloride, may play a role in the liver's metabolic processes related to fat breakdown.
Conceptual Frameworks for Betaine-Related Compounds in Biological Systems
This compound belongs to the family of betaine-related compounds, which are generally defined as neutral molecules featuring charge-separated forms. These compounds contain an onium atom that lacks hydrogen atoms and is not directly adjacent to the anionic atom, resulting in highly polar yet neutral zwitterionic structures that necessitate formal charges for representation. A prominent member of this family, glycine (B1666218) betaine (GB), serves crucial functions in biological systems as both an osmolyte and a methyl-group donor. As an osmolyte, betaine helps maintain intracellular osmotic pressure and stabilizes protein structure and function by minimizing binding to protein surfaces. In its role as a methyl donor, betaine is integral to one-carbon metabolism, facilitating the conversion of homocysteine to methionine through the action of the enzyme betaine-homocysteine methyltransferase (BHMT). Understanding these conceptual frameworks for betaine and its analogues provides a context for exploring the specific mechanisms and potential biological activities of this compound.
Significance of this compound within Academic Chemical and Biological Research
The significance of this compound in academic research stems from its distinct chemical properties and its potential to contribute to the understanding of complex biological pathways. Its zwitterionic nature, characterized by both positive and negative charges within the same molecule, is a key chemical feature that influences its interactions in various environments. The compound's presence in chemical databases, identified by its PubChem CID 168886, underscores its recognition as a unique entity for scientific investigation. While detailed mechanistic studies on this compound are less extensively documented compared to its well-studied analogue, betaine, its inclusion in discussions concerning lipid metabolism highlights its potential relevance in biochemical research. The broader field of chemical biology, which applies chemical techniques to analyze and manipulate biological systems at a molecular level, provides a framework for investigating compounds like this compound to understand fundamental biological processes.
Research Gaps and Future Perspectives in this compound Studies
Despite its identification and initial categorization, specific detailed academic research on this compound appears less extensive than that for its more widely studied analogue, betaine. This presents several research gaps, particularly concerning its precise biological mechanisms and comparative properties. Future research could focus on elucidating the specific metabolic pathways this compound participates in, beyond its general mention in lipid metabolism. Detailed studies are needed to understand how its unique zwitterionic structure influences its interactions with biological macromolecules, such as proteins and enzymes, and how these interactions compare to those of other betaines. Furthermore, exploring its osmoprotective capabilities or methyl-donating potential, if any, in various cellular or enzymatic systems would be valuable. Comparative analyses with glycine betaine could reveal unique functional differences or similarities, providing a more comprehensive understanding of its role in biological systems. Such investigations would fill current knowledge gaps and advance the academic understanding of this compound's specific contributions to chemical and biological processes.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₃ | |
| Molecular Weight | 147.17 | |
| CAS Number | 7002-65-5 | |
| Melting Point | 157-158 °C (Solvent: ethanol) | |
| Structure | Zwitterionic | (implied by structure) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(dimethyl)azaniumyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(2,3-4-8)5-6(9)10/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENAXZSZPRLQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990266 | |
| Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7002-65-5 | |
| Record name | Oxibetaine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007002655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXIBETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0WVV18VUI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Derivatization
Established and Emerging Synthetic Routes for Oxibetaine Core Structure
The primary synthetic approach for the this compound core structure is understood to involve a nucleophilic substitution reaction. This general reaction type is fundamental in organic synthesis for forming new bonds by replacing a leaving group with a nucleophile. A specific mention points towards the methylation of glycine (B1666218) derivatives as a relevant synthetic strategy for compounds like this compound . However, detailed, specific reaction conditions such as precise temperatures, pressures, solvents, or catalysts for the synthesis of this compound itself are not extensively detailed in publicly available literature.
In the context of nucleophilic substitution for quaternary ammonium (B1175870) compounds like this compound, precursor selection typically involves a tertiary amine and an alkylating agent. Given this compound's structure, a plausible precursor could be N,N-dimethylaminoethanol reacting with a haloacetate, or N,N-dimethylglycine reacting with a haloethanol, followed by a quaternization step.
Optimization of reaction conditions in fine chemical synthesis, generally, involves a deep understanding of reaction kinetics, including factors such as temperature, pressure, and reactant concentrations . For instance, reaction rates are often influenced by temperature, with higher temperatures generally increasing reaction speed due to increased kinetic energy and collision frequency of particles . Concentration of reactants also plays a crucial role, as higher concentrations typically lead to more frequent effective collisions and thus increased reaction rates . Pressure can influence reactions involving gaseous substances by altering reactant concentration . While these principles are universally applied, specific optimized parameters for this compound synthesis are not widely reported.
Maximizing yield and achieving high purity are critical objectives in fine chemical synthesis. General strategies for yield enhancement include optimizing reaction kinetics, utilizing appropriate equipment, and refining purification methods . This can involve careful control of reaction parameters and the use of high-quality raw materials . Identifying and mitigating challenges such as byproduct formation and impurity generation are also essential .
Purity assessment in synthesis is crucial to ensure the quality of the final product. For pharmaceutical materials, purity must meet stringent regulatory standards . General methods for assessing purity include various analytical techniques. These can involve determining physical properties, identifying organic impurities, and quantifying residual solvents or metal contents . Particle size measurement techniques, such as light-based methods, ultrasound, electric field, gravity, and centrifugation-based methods, can also be employed for purity and quality control, with laser diffraction often reporting results on a volume basis .
Precursor Selection and Optimization of Reaction Conditions
Rational Design and Synthesis of this compound Analogs for Research Probes
The rational design and synthesis of chemical analogs for research probes involve modifying a known compound's structure to impart specific desired properties or functions. This approach is driven by an understanding of the relationship between molecular structure and biological or chemical activity. For this compound, a zwitterionic quaternary ammonium compound, the rational design of analogs could involve systematic modifications to its alkyl chains or the introduction of various functional groups to explore changes in its physical, chemical, or potential biological interactions. For instance, modifying the 2-hydroxyethyl or carboxymethyl groups could alter properties such as solubility, lipophilicity, or the ability to interact with specific molecular targets. If a chiral center were to be introduced into an analog's structure, then the stereochemical control and separation techniques discussed in section 2.2 would become highly relevant for the synthesis and purification of such chiral probes. While general principles of rational design are well-established in chemistry, specific detailed research findings on the rational design and synthesis of this compound analogs as dedicated research probes are not extensively documented in the provided search results.
Introduction of Isotopic Labels for Mechanistic Elucidation
The introduction of isotopic labels into a chemical compound is a powerful technique used to elucidate reaction mechanisms, trace metabolic pathways, and understand molecular transformations . By substituting common atoms (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N) with their stable, heavier isotopes (e.g., ¹³C, ²H (deuterium), ¹⁸O, ¹⁵N), researchers can track the fate of specific atoms within a molecule during a chemical or biological process using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .
For a compound like this compound, isotopic labeling could theoretically be employed to:
Investigate its biosynthesis or degradation pathways: By introducing isotopically labeled precursors, the incorporation of specific atoms into the this compound structure or its breakdown products could be monitored.
Elucidate reaction mechanisms during its synthesis or transformation: Labeling specific atoms in starting materials could reveal bond-breaking and bond-forming events, providing insights into the reaction's mechanistic course.
Study its interaction with biological systems: If this compound were to be investigated in biological models, isotopic labels could help track its absorption, distribution, metabolism, and excretion (ADME) profile, or its interaction with specific enzymes or receptors.
Functional Group Modifications for Structure-Activity Relationship Studies
This compound, containing specific functional groups (e.g., a quaternary ammonium group and a hydroxyl group), presents potential sites for chemical modification. For instance, common modifications could include:
Esterification or etherification of the hydroxyl group: This could alter lipophilicity, potentially affecting membrane permeability or interaction with hydrophobic binding sites.
Modifications to the alkyl chains around the quaternary ammonium center: Changes in chain length or branching could influence steric interactions or binding affinity.
Introduction of additional functional groups: This might confer new properties, such as hydrogen bonding capabilities or sites for further conjugation.
Such modifications, if performed on this compound, would be followed by rigorous evaluation in relevant assays to determine the impact on its activity. However, specific detailed research findings on functional group modifications of this compound for SAR studies are not widely documented in the publicly accessible scientific literature .
Prodrug Strategies for Enhanced Research Delivery in Experimental Models
Prodrug strategies involve the chemical modification of an active compound into an inactive or less active derivative (a prodrug) that undergoes enzymatic or chemical conversion in vivo to release the parent active drug . This approach is primarily employed to overcome unfavorable physicochemical or pharmacokinetic properties of the parent compound, such as poor solubility, low permeability, instability, or lack of site-specificity .
For experimental models, prodrugs can be designed to:
Improve solubility: A poorly water-soluble compound can be converted into a water-soluble prodrug (e.g., by forming an ester with a hydrophilic moiety) that is then hydrolyzed in vivo .
Enhance permeability and bioavailability: By masking polar groups or increasing lipophilicity, a prodrug can improve absorption across biological membranes, such as the gastrointestinal tract or the blood-brain barrier .
Achieve targeted delivery: Prodrugs can be designed to be activated specifically at a target site (e.g., tumor tissue, specific organs) where certain enzymes are overexpressed or unique pH conditions exist .
Prolong duration of action: By controlling the rate of conversion from prodrug to active drug, a sustained release profile can be achieved.
Given this compound's structure, potential prodrug strategies could involve reversible modifications of its hydroxyl group or its quaternary ammonium moiety. For example, an ester prodrug could be formed with the hydroxyl group, which would then be cleaved by esterases in vivo to release this compound. Similarly, if the quaternary ammonium group presents absorption challenges, strategies to temporarily mask its charge might be explored, though this is often more complex for permanently charged species.
While prodrug design is a well-established strategy in pharmaceutical development, specific examples or detailed research on prodrugs of this compound for enhanced delivery in experimental models are not widely reported in the current scientific literature . The development of such prodrugs would typically involve synthesis, in vitro stability and conversion studies, and in vivo pharmacokinetic and efficacy evaluations in animal models.
Advanced Analytical Techniques for Oxibetaine Quantification and Characterization
Chromatographic Method Development for Oxibetaine Detection
Chromatographic techniques are fundamental for separating this compound from complex matrices and quantifying it. The selection of a specific chromatographic method depends on the sample matrix, required sensitivity, and the compound's inherent properties.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of polar and non-volatile compounds like this compound. While specific detailed HPLC parameters for this compound quantification are not extensively detailed in public domain research findings, HPLC is generally employed for its purity assessment . The principles of HPLC involve the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase.
For a zwitterionic compound such as this compound, reversed-phase HPLC (RP-HPLC) is commonly considered. RP-HPLC typically uses a non-polar stationary phase (e.g., C18 or C8 column) and a polar mobile phase, often consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). To manage the zwitterionic nature of this compound, pH control of the mobile phase is crucial to ensure consistent ionization states and optimize retention and peak shape. For instance, methods for similar compounds often employ buffered mobile phases with pH adjustments to control the ionization of acidic (carboxyl) and basic (amine) groups, thereby influencing their interaction with the stationary phase and improving chromatographic resolution .
Detection modalities for this compound in HPLC could include:
Ultraviolet-Visible (UV-Vis) Detection: If this compound possesses a chromophore absorbing in the UV-Vis range, a UV detector set at an appropriate wavelength would be suitable for its quantification.
Evaporative Light Scattering Detection (ELSD): This detector is useful for non-volatile analytes that lack strong UV chromophores, as it detects compounds based on their light-scattering properties after solvent evaporation.
Charged Aerosol Detection (CAD): Similar to ELSD, CAD offers a universal detection mechanism for non-volatile and semi-volatile analytes, providing a more uniform response across different compounds.
Mass Spectrometry (MS) Detection: Coupling HPLC with MS (LC-MS) is a powerful approach, offering both separation and highly specific detection, along with structural information. This is particularly advantageous for complex samples and for confirming the identity of this compound.
An illustrative example of HPLC parameters for a polar compound could involve a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size), a mobile phase gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate (B84403) adjusted to pH 3.5), and a flow rate of 1.0 mL/min, with detection at a suitable UV wavelength if applicable, or via ELSD/CAD/MS .
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. This compound, being a zwitterionic and relatively polar molecule, is not directly amenable to GC analysis due to its low volatility and potential thermal degradation at high temperatures. Therefore, chemical derivatization is an essential prerequisite for its successful GC analysis .
Derivatization converts polar functional groups (such as hydroxyl, carboxyl, and amine groups present in this compound) into more volatile and thermally stable derivatives. Common derivatization techniques include:
Silylation: This is a widely used method, involving the replacement of active hydrogens (from -OH, -COOH, -NH groups) with trimethylsilyl (B98337) (TMS) groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed . Silylation enhances volatility, improves chromatographic properties, and reduces adsorption within the GC system .
Acylation: This involves the reaction of active hydrogens with acylating agents to form esters or amides, increasing volatility.
Alkylation: This technique forms more volatile alkyl derivatives, such as methyl esters from carboxylic acids, often using reagents like pentafluorobenzyl bromide for trace analyses .
The choice of derivatization reagent and conditions (e.g., temperature, reaction time, solvent) is critical to ensure complete conversion of this compound into a single, stable, and volatile derivative, while minimizing artifact formation . Following derivatization, the volatile this compound derivative can be separated on a GC column (e.g., a nonpolar silicone phase like Rxi-5ms) and detected using a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS) for enhanced specificity and structural information .
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a powerful separation technique particularly well-suited for charged molecules, offering high-resolution separations with small sample volumes . This compound, as a zwitterionic compound, possesses both positive and negative charges, making it an ideal candidate for CE analysis. The separation in CE is based on the differential migration of charged analytes in an electric field, influenced by their charge-to-mass ratio, size, and the viscosity of the electrolyte solution .
The most common mode for small charged molecules is Capillary Zone Electrophoresis (CZE), where analytes migrate as discrete bands in a homogeneous buffer system . For compounds like this compound, the pH of the running buffer is a critical parameter, as it dictates the effective charge of the molecule and thus its electrophoretic mobility. By adjusting the buffer pH, the separation efficiency and resolution can be optimized.
Another relevant CE mode is Micellar Electrokinetic Chromatography (MEKC), which can separate both charged and neutral species by incorporating a surfactant (e.g., SDS) into the buffer to form micelles. Analytes partition between the aqueous buffer and the pseudo-stationary micellar phase, allowing for separation based on both electrophoretic mobility and differential partitioning .
Detection in CE is commonly achieved using UV-Vis detectors, often at a specific wavelength where this compound absorbs light. Electrochemical detection is also an option for certain analytes . CE offers advantages such as high efficiency, rapid analysis, and minimal sample and reagent consumption . While no specific CE method for this compound was found in the provided search results, the technique's principles make it highly suitable for its analysis, similar to its application for other pharmaceutical compounds like oxcarbazepine (B1677851) .
Table 1: General Principles and Applications of Chromatographic Techniques for this compound
| Technique | Separation Principle | Suitability for this compound | Key Considerations | Typical Detection Modalities |
| HPLC | Partitioning between stationary and mobile phases | Highly suitable for polar/zwitterionic compounds | Mobile phase pH control for ionization, column chemistry (e.g., C18) | UV-Vis, ELSD, CAD, MS |
| GC | Volatility and differential partitioning in gas phase | Requires derivatization due to low volatility | Derivatization (silylation, acylation, alkylation) to enhance volatility and thermal stability | FID, MS |
| CE | Differential migration of charged species in an electric field | Highly suitable for charged/zwitterionic compounds | Buffer pH, voltage, capillary dimensions, electroosmotic flow | UV-Vis, Electrochemical Detection |
Mass Spectrometry (MS) for Comprehensive Structural Elucidation
Mass Spectrometry (MS) is an indispensable tool for the qualitative and quantitative analysis of chemical compounds, providing information on molecular weight, elemental composition, and structural features. When coupled with chromatographic techniques (e.g., LC-MS, GC-MS), it offers unparalleled analytical power.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS or MSn) is a technique that involves the sequential stages of mass analysis, enabling the breakdown of selected precursor ions into smaller fragment ions . This fragmentation process is highly characteristic of a molecule's structure, and the resulting fragmentation pattern serves as a unique fingerprint for identification and structural elucidation .
In MS/MS, a molecular ion or a protonated/deprotonated molecule (e.g., [M+H]+ or [M-H]- for this compound) is first selected in a mass analyzer (MS1). This selected precursor ion is then subjected to collision-induced dissociation (CID) or other fragmentation techniques in a collision cell, where it breaks into product (fragment) ions. These product ions are then analyzed by a second mass analyzer (MS2) .
For this compound, MS/MS analysis would involve:
Molecular Ion Formation: Typically, soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are used to generate protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) from this compound, minimizing excessive fragmentation in the initial step .
Precursor Ion Selection: The molecular ion of this compound (e.g., m/z 148.097 for [M+H]+, based on its molecular formula C6H13NO3) would be selected.
Fragmentation: Collision energy would be applied to induce fragmentation. The specific bonds that cleave and the relative abundances of the resulting fragment ions provide crucial information about the arrangement of atoms and functional groups within the this compound molecule . For example, characteristic losses of small neutral molecules (e.g., H2O, CO2) or specific functional groups can be observed and interpreted to confirm structural elements .
Product Ion Scanning: The mass spectrum of the fragment ions would then be acquired, revealing the unique fragmentation pattern of this compound.
While specific MS/MS fragmentation data for this compound is not provided in the search results, the technique is routinely applied to characterize complex organic molecules and confirm their structures .
High-Resolution Mass Spectrometry for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high precision, typically to several decimal places . This capability allows for the determination of the "exact mass" of an ion, which is crucial for unambiguously determining its elemental composition .
The exact mass of a compound is unique to its specific elemental composition (e.g., C, H, N, O, S) due to the slight mass defects of individual isotopes . For example, two compounds with the same nominal mass (integer mass) but different elemental formulas can be distinguished by their exact masses using HRMS . This is particularly valuable for identifying unknown compounds or confirming the identity of a target analyte like this compound in complex mixtures .
Common HRMS instruments include Orbitraps and Fourier Transform Ion Cyclotron Resonance Mass Spectrometers (FT-ICR MS), which offer resolutions often exceeding 50,000 .
For this compound, with the molecular formula C6H13NO3, the theoretical exact mass of its protonated ion ([M+H]+) can be calculated as follows:
Table 2: Theoretical Exact Mass Calculation for this compound ([M+H]+)
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (H) | 14 (13 + 1 proton) | 1.007825 | 14.109550 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Oxygen (O) | 3 | 15.994915 | 47.984745 |
| Total | 148.097369 |
Note: The calculation for [M+H]+ includes one additional hydrogen atom for protonation.
By comparing the experimentally measured exact mass of this compound with its theoretical exact mass, its elemental composition can be confirmed with high confidence. HRMS also provides information on isotopic patterns, which can further aid in confirming the presence of specific elements (e.g., C, N, O, S, Cl, Br) based on their natural isotopic abundances .
Isotope Ratio Mass Spectrometry in Metabolic Fate Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique employed to measure minute differences in the relative abundances of light stable isotopes of elements such as carbon, hydrogen, oxygen, sulfur, and nitrogen . This method is particularly valuable for providing information about the chemical, biological, and even geographic origins of substances . The ability to track the source and fate of organic compounds stems from the fact that isotopic ratios can be naturally enriched or depleted through various kinetic and thermodynamic processes .
Potential Application to this compound: For this compound, IRMS could be utilized to:
Elucidate its metabolic pathways by tracking ¹³C or ²H labeled this compound through biological systems.
Identify novel metabolites by observing shifts in isotopic ratios in complex biological matrices like urine or plasma .
Quantify the incorporation of this compound or its fragments into endogenous molecules, providing insights into its biochemical interactions.
An illustrative representation of how isotopic analysis might be presented is shown below, though specific data for this compound is not available.
Table 1: Illustrative Isotopic Ratios in Metabolic Fate Studies (Hypothetical for this compound)
| Sample Type | Isotope Ratio (e.g., ¹³C/¹²C vs. PDB) | Observation |
| Unlabeled this compound | -28.5 ‰ | Baseline natural abundance |
| ¹³C-Labeled this compound | +1000 ‰ | High enrichment due to labeling |
| Metabolite A | +500 ‰ | Indicates partial incorporation of labeled this compound |
| Metabolite B | -29.0 ‰ | Suggests metabolite derived from endogenous sources or complete loss of label |
Spectroscopic Characterization for Purity and Conformational Analysis
Spectroscopic techniques are indispensable for characterizing the purity and conformational aspects of chemical compounds. They provide unique "fingerprints" based on the interaction of electromagnetic radiation with the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-selective analytical tool that provides detailed information about the molecular structure, including relative configuration, concentration, and intermolecular interactions . It relies on the magnetic properties of atomic nuclei, specifically those with spin, such as ¹H (hydrogen-1) and ¹³C (carbon-13) .
¹H NMR Spectroscopy: This technique detects the spin changes of hydrogen nuclei and is highly sensitive, providing information about the number and types of hydrogen atoms in different chemical environments within a molecule . Chemical shifts (the position of signals) are influenced by electron shielding and deshielding, while spin-spin coupling reveals the connectivity of neighboring hydrogen atoms .
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR due to the lower natural abundance and gyromagnetic ratio of ¹³C, it provides information about the number and types of non-equivalent carbon atoms and the electronic environment of carbons . ¹³C NMR spectra have a much wider chemical shift range (0 to 220 ppm) compared to ¹H NMR (0 to 12 ppm), making individual carbon signals easier to distinguish . Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (e.g., HSQC, HMBC) can further elucidate carbon-hydrogen connectivity and long-range couplings, aiding in complete structure assignment .
Potential Application to this compound: For this compound, NMR spectroscopy would be crucial for:
Structure Elucidation: Confirming the proposed chemical structure by analyzing the chemical shifts, coupling patterns, and integration of ¹H and ¹³C signals.
Purity Assessment: Detecting impurities by identifying unexpected signals in the spectrum. Even small amounts of impurities can often be observed due to the sensitivity of NMR.
Conformational Analysis: In some cases, temperature-dependent NMR or specific coupling constants can provide insights into the preferred conformations of this compound in solution.
Table 2: Illustrative NMR Spectroscopic Data (Hypothetical for this compound Functional Groups)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration (for ¹H) | Assignment (Hypothetical) |
| ¹H | 2.8 | s | 9H | -N(CH₃)₃⁺ |
| ¹H | 3.5 | t | 2H | -CH₂-N⁺ |
| ¹H | 4.2 | t | 2H | -CH₂-OH |
| ¹³C | 55 | q | - | -N(CH₃)₃⁺ |
| ¹³C | 60 | t | - | -CH₂-N⁺ |
| ¹³C | 68 | t | - | -CH₂-OH |
| ¹³C | 175 | s | - | -COO⁻ |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
IR Spectroscopy: This technique measures the absorption of infrared radiation by a sample, which causes changes in the vibrational and rotational energy levels of the molecule . For a molecule to absorb IR radiation, it must possess an electric dipole moment that changes during vibration . The region from 1500 cm⁻¹ to around 400 cm⁻¹ is often referred to as the "fingerprint region" because it contains a complex pattern of absorptions unique to each compound, allowing for definitive identification .
Raman Spectroscopy: This technique measures the inelastic scattering of light (Raman scattering) as a laser beam interacts with the vibrational energy modes of a sample . Raman scattering occurs when the molecular polarizability changes during a vibration . Raman spectroscopy also provides a unique "vibrational fingerprint" for each chemical compound, useful for identification and structural analysis . It is particularly effective for symmetric vibrations and nonpolar groups, complementing IR spectroscopy .
Potential Application to this compound: For this compound, IR and Raman spectroscopy would be invaluable for:
Purity Verification: Comparing the vibrational spectrum of a sample to that of a reference standard to confirm its identity and detect impurities. If two samples have identical IR or Raman spectra, they are almost certainly identical compounds .
Functional Group Identification: Identifying characteristic absorption bands corresponding to the hydroxyl (-OH), quaternary ammonium (B1175870) (-N⁺), and carboxylate (-COO⁻) groups present in this compound.
Polymorph Identification: Different solid-state forms (polymorphs) of a compound can exhibit distinct vibrational spectra, which can be critical for pharmaceutical quality control.
Table 3: Illustrative Vibrational Frequencies (Hypothetical for this compound Functional Groups)
| Functional Group | IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibration Type (Illustrative) |
| O-H (stretch) | 3300-3600 | 3300-3600 | Stretching |
| C-H (aliphatic) | ~2900 | ~2900 | Stretching |
| C=O (carboxylate) | ~1600 | ~1600 | Asymmetric stretch |
| C-N (quaternary N) | ~1000-1200 | ~1000-1200 | Stretching |
| Fingerprint Region | <1500 | <1900 | Complex skeletal vibrations |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of electromagnetic radiation in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the spectrum . This technique is used to analyze molecules containing chromophores, which are functional groups that absorb light within this spectral range due to the excitation of electrons to higher energy orbitals .
The UV-Vis spectrum of a compound provides information about the presence and nature of its chromophores, including conjugated double bonds or systems with non-bonding electrons . The intensity of absorption is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy suitable for both qualitative and quantitative analysis .
Potential Application to this compound: this compound, being a relatively small organic molecule, may not possess strong chromophores that absorb in the typical UV-Vis range unless it contains conjugated systems or specific functional groups that absorb above 200 nm.
Purity Assessment: The presence of impurities with strong chromophores could be detected, even if this compound itself has weak or no absorption in the accessible UV-Vis range.
Quantitative Analysis: If this compound or its derivatives possess a chromophore, UV-Vis spectroscopy could be used for its quantitative determination in solutions, based on Beer-Lambert Law, by establishing a calibration curve .
Degradation Studies: Changes in the UV-Vis spectrum over time could indicate degradation or chemical transformations that alter the chromophoric properties of this compound.
Table 4: Illustrative UV-Vis Absorption Data (Hypothetical for this compound)
| Sample Type | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Observation |
| This compound (Pure) | No significant absorption above 200 nm (if no chromophore) | - | Indicates absence of strong chromophores |
| This compound with Impurity X | 280 | 5,000 | Suggests presence of an impurity with a chromophore |
Electrochemical and Biosensor-Based Detection Methods for Research Applications
Electrochemical detection methods and biosensors offer sensitive, precise, and often real-time capabilities for analyzing chemical compounds, making them valuable tools in research applications . These techniques rely on the interaction between an analyte and an electrode surface, leading to measurable electrical signals.
Electrochemical Methods: Techniques such as voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry, square wave voltammetry), amperometry, and potentiometry are widely used . These methods measure current as a function of applied voltage (voltammetry), current at a constant voltage (amperometry), or voltage without significant current (potentiometry) . They are advantageous due to their high sensitivity, low detection limits, wide linear range, low cost, and ease of sample preparation . They can be used to study redox processes, pharmaceutical analysis, and detect trace amounts of active ingredients or impurities .
Biosensors: These are analytical devices that integrate a biological sensing element (e.g., enzymes, antibodies, nucleic acids) with a physicochemical transducer to convert specific biological interactions into measurable electrical signals . Biosensors are known for their extremely high specificity, sensitivity, low detection limits, and rapid analysis . They have found extensive applications in medical diagnostics, environmental monitoring, and food safety . Electrochemical biosensors, in particular, are favored for their cost-effectiveness, simplicity, and portability .
Potential Application to this compound: While direct research findings on this compound using these methods were not found, their general applicability suggests potential for:
Quantification: Developing electrochemical methods (e.g., voltammetry) for the quantitative analysis of this compound if it exhibits electroactive properties (i.e., can be oxidized or reduced at an electrode).
Interaction Studies: Investigating the interaction of this compound with biological molecules or surfaces using biosensors. For instance, if this compound binds to a specific protein, a biosensor could be designed to detect this binding event.
Real-time Monitoring: Potentially developing biosensors for real-time monitoring of this compound levels in various research settings, given the advantages of biosensors in rapid and continuous detection .
Table 5: Illustrative Electrochemical and Biosensor Parameters (Hypothetical for this compound)
| Method Type | Parameter Measured | Illustrative Value/Range | Research Application (Hypothetical) |
| Cyclic Voltammetry | Oxidation Peak Potential | +0.8 V vs. Ag/AgCl | Redox behavior of this compound |
| Amperometry | Current Response | 10 nA / µM | Quantitative detection |
| Enzyme Biosensor | Detection Limit | 50 nM | Highly sensitive quantification |
Molecular and Cellular Mechanisms of Oxibetaine Action
Investigation of Lipotropic Mechanisms at the Cellular Level
As a lipotropic agent, Oxibetaine is understood to play a role in maintaining lipid homeostasis, particularly in the liver. Its general function involves facilitating the transport and metabolism of triglycerides, thereby preventing their excessive accumulation . However, the precise cellular pathways and specific molecular targets through which this compound exerts these effects are not thoroughly documented in the available literature.
This compound is acknowledged as a compound that assists the liver in metabolizing and breaking down fat, contributing to the removal of fat from the liver and decreasing fat deposition . This action is attributed to its classification as a lipotropic factor, which helps stimulate the liberation of lipids from the liver . However, detailed research findings specifically outlining how this compound regulates hepatic lipid accumulation at a mechanistic level (e.g., through specific enzyme modulation or pathway activation) are not provided.
The influence of this compound on fatty acid oxidation and synthesis cycles at a detailed mechanistic level is not explicitly described in the provided information. General lipid metabolism involves the breakdown of fatty acids through beta-oxidation and their synthesis. While lipotropic agents generally promote fat breakdown, specific studies on this compound's direct impact on the enzymes or regulatory steps of these cycles are not detailed.
Regulation of Hepatic Lipid Accumulation
Enzymatic Interactions and Co-factor Dependencies in Lipid Homeostasis
Information regarding specific enzymatic interactions and co-factor dependencies of this compound in the context of lipid homeostasis is not available. Lipotropic factors often participate in metabolic processes as methyl donors or by influencing the availability of essential co-factors. For example, choline (B1196258), another lipotropic factor, is essential for fat metabolism as a methyl donor . However, direct evidence for this compound's specific enzymatic roles or co-factor requirements is not provided.
Impact on Gene Expression Related to Lipid Metabolism
The direct impact of this compound on gene expression related to lipid metabolism is not detailed in the provided search results. Studies on related compounds, such as betaine (B1666868), indicate an influence on mRNA expression of genes like lipoprotein lipase (B570770) and the regulation of genes involved in lipid and cholesterol metabolism . Without specific research on this compound, its direct effects on gene expression pathways remain to be thoroughly investigated.
Role in Osmoprotection and Cellular Stress Response Pathways
While the related compound, glycine (B1666218) betaine, is well-documented as a powerful osmoprotectant and plays a vital role in cellular stress response by helping maintain cellular homeostasis under osmotic stress conditions , specific information detailing this compound's direct role in osmoprotection or its involvement in cellular stress response pathways is not provided in the search results. The mechanisms of osmoprotectants often involve the accumulation of low molecular weight compounds within cells to balance osmotic pressure .
Mechanisms of Cellular Hydration and Volume Regulation
Interactions with Cellular Chaperone Systems and Protein Folding
Information regarding direct interactions of this compound with cellular chaperone systems or its specific role in protein folding processes is not extensively documented in the provided scientific literature. Molecular chaperones are crucial for assisting newly synthesized polypeptides in achieving their correct three-dimensional structure and preventing protein aggregation, particularly under stress conditions. However, the precise mechanisms by which this compound might influence these systems are not detailed in the available research.
Modulation of Oxidative Stress Response in Cellular Models
The direct modulation of oxidative stress responses in cellular models specifically by this compound is not extensively documented in the provided search results. While some literature discusses the antioxidant potential of related compounds like betaine , specific research detailing this compound's role in mitigating reactive oxygen species (ROS) generation or enhancing antioxidant defenses in cellular models is not available. Oxidative stress, characterized by an imbalance between reactive species production and antioxidant defense, is a significant factor in cellular damage and various pathologies.
Subcellular Localization and Organelle-Specific Interactions
Detailed investigations into the subcellular localization of this compound and its specific interactions with various organelles are not extensively documented in the provided scientific literature.
Endoplasmic Reticulum Stress Modulation
Specific modulation of endoplasmic reticulum (ER) stress or the unfolded protein response (UPR) by this compound is not extensively documented in the provided scientific literature. ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER lumen, triggering the UPR to restore cellular homeostasis. However, direct evidence detailing this compound's role in modulating these processes is not available.
Signaling Pathway Modulation and Receptor Interactions
Information regarding the direct modulation of specific signaling pathways or interactions with cellular receptors by this compound is not extensively documented in the provided search results. Cellular signaling pathways and receptor interactions are fundamental for transmitting information and producing cellular responses. However, the precise mechanisms by which this compound might influence these intricate cellular communication networks are not detailed in the available research.
Identification of Potential Membrane Receptors or Transporters
Current research does not provide specific identification of dedicated membrane receptors or transporters for this compound in mammalian cells. While general principles of membrane transport involve various protein types, including integral and peripheral membrane proteins, and mechanisms like receptor-mediated transcytosis for various ligands , no specific protein has been identified as an this compound receptor or transporter.
For related compounds like choline, transporters such as CbcXWV, BetT1, and BetT3 have been studied in bacterial contexts (e.g., Pseudomonas aeruginosa) for their role in choline uptake and subsequent catabolism to glycine betaine . Given the structural similarities between this compound and other quaternary amines like betaine and choline, it is plausible that this compound might utilize existing transport systems for similar compounds or diffuse across membranes; however, direct evidence supporting specific this compound-binding membrane proteins or dedicated transporters is not available in the examined literature.
Intracellular Signal Transduction Cascades Affected by this compound
The precise intracellular signal transduction cascades directly affected by this compound have not been explicitly detailed in the scientific literature. General signal transduction pathways involve a series of molecular interactions where extracellular signals are converted into intracellular responses, often through mechanisms such as the activation of G proteins, kinases (e.g., ERK1/2, PI3K, PKA, PKC), and the generation of second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+) . These pathways are fundamental to regulating various cellular processes, including metabolism, growth, and differentiation .
While this compound's classification as a lipotropic agent implies its involvement in metabolic regulation, the specific downstream signaling events that link this compound to its effects on fat metabolism (e.g., stimulating lipid liberation from the liver) are not described at a molecular level. Research often discusses the broader impact of lipotropic agents on biochemical responses related to lipid metabolism, but without specifying the direct intracellular signaling cascades initiated or modulated by this compound itself . Therefore, detailed research findings or data tables on specific signal transduction pathways for this compound cannot be presented based on the current body of accessible scientific information.
Pre Clinical Research Methodologies and in Vivo Studies Excluding Clinical Human Trials
In Vitro Cellular Models for Mechanistic Exploration
In vitro cellular models offer a controlled environment to study the intricate cellular and molecular mechanisms of a compound's action. These models allow for detailed investigations into cellular uptake, signaling pathways, and tissue-specific responses, often providing advantages in terms of cost, ethical considerations, and efficiency compared to animal models .
Primary cell cultures are derived directly from living tissues of multicellular organisms, such as human or animal biopsies . These cultures are highly valued because they retain many of the characteristics and functions of their tissue of origin, making them more representative of in vivo biology than immortalized cell lines . They are particularly useful for addressing fundamental questions about organismal physiology at the cellular level and for studying tissue-specific responses to various substances . However, primary cells have a finite lifespan in culture, which can limit long-term studies .
Detailed Research Findings (Oxibetaine): No specific detailed research findings on this compound utilizing primary cell culture systems for tissue-specific responses were identified in the conducted searches.
Established cell lines are immortalized cells that have undergone genetic alterations, allowing them to proliferate indefinitely in culture . They are easier to work with, can be maintained for extended periods, and are readily scalable for experiments, making them suitable for high-throughput screening . These cell lines are extensively used in drug development to assess the effects of potential therapeutic compounds and for toxicology studies . While convenient, established cell lines may differ from primary cells in their gene expression profiles, signaling pathways, and biological functions, which can sometimes limit their biological relevance compared to patient-derived tissues .
Detailed Research Findings (this compound): No specific detailed research findings on this compound utilizing established cell lines for high-throughput screening of analogs were identified in the conducted searches.
Three-dimensional (3D) cell culture models represent a significant advancement over traditional 2D monolayer cultures, as they better mimic the complex in vivo microenvironment, including cell-to-cell and cell-extracellular matrix interactions . This enhanced physiological relevance allows for more accurate predictions of drug responses and a deeper understanding of cellular functions and signaling pathways . Organoids, a specific type of 3D cell culture, are in vitro-derived 3D cell aggregates originating from primary tissue or stem cells. They possess the capacity for self-renewal, self-organization, and exhibit organ functionality, closely recapitulating the structure and function of human organs . Organoids address limitations of existing models by providing similar composition and architecture to primary tissue, making them relevant for disease modeling and drug discovery.
Detailed Research Findings (this compound): No specific detailed research findings on this compound utilizing 3D cell culture or organoid models for complex interactions were identified in the conducted searches.
Established Cell Lines for High-Throughput Screening of Analogs
Animal Models for Investigating Biological Effects and Pathway Involvement
Animal models remain indispensable in pre-clinical research for investigating the biological effects of compounds within a whole organism and for elucidating complex pathway involvement that cannot be fully replicated in vitro . They provide valuable data on pharmacokinetics, pharmacodynamics, and potential systemic effects before human trials . However, it is important to acknowledge inter-species differences in biology and disease progression, which can sometimes limit the direct translation of findings to humans .
Rodent models, particularly mice and rats, are widely used to mimic human diseases such as metabolic syndrome, obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) . These models are crucial for understanding disease progression, identifying underlying causes, and testing potential therapeutic interventions. Diet-induced obesity (DIO) models, often involving high-fat or high-carbohydrate diets, are commonly employed to induce metabolic syndrome symptoms, including hepatic steatosis and inflammation . Genetically modified rodent models can also be used to study specific aspects of these conditions .
Detailed Research Findings (this compound): No specific detailed research findings on this compound utilizing rodent models for metabolic syndrome and liver health research were identified in the conducted searches. While "Betaine" (a related compound) has shown hypolipidemic and antioxidant effects in female rats, specific data for this compound in this context was not found.
Genetically modified organisms (GMOs) are created to have specific genetic alterations, allowing researchers to investigate the roles of particular genes or pathways in disease development or drug response. These models enable targeted pathway analysis by either introducing foreign genes or modifying endogenous ones, offering a precise way to study complex biological processes. They are particularly useful for understanding disease mechanisms and developing targeted therapies .
Detailed Research Findings (this compound): No specific detailed research findings on this compound utilizing genetically modified organisms for targeted pathway analysis were identified in the conducted searches.
Pharmacokinetic and Pharmacodynamic Studies in Pre-clinical Species
Pharmacokinetic (PK) studies in pre-clinical species are designed to characterize the fate of an active substance within the body, including its absorption from the administration site, distribution to various body compartments, and elimination through metabolism and excretion . These investigations are vital for understanding how a drug behaves in a living system and for informing the design of subsequent efficacy and safety studies . Pharmacodynamic (PD) studies, often conducted in conjunction with PK studies, explore the interaction of the compound with target molecules and the resulting biological responses .
Absorption describes the process by which a drug enters the systemic circulation from its site of administration, while distribution refers to the reversible transfer of a drug from the bloodstream into the various tissues and organs of the body . Factors such as lipophilicity and plasma protein binding can significantly influence a compound's absorption and distribution patterns . For instance, high plasma protein binding can impact the distribution of a drug from blood to tissues, as only unbound drug is typically available at the site of action .
Note: While general principles of absorption and distribution in preclinical species are well-established, specific detailed research findings or data tables regarding the absorption and distribution patterns of this compound in animal models were not identified in the available literature.
Metabolism involves the biochemical modification of drugs by living organisms, typically through enzymatic reactions, transforming them into more hydrophilic compounds for easier elimination . Excretion is the process by which drugs and their metabolites are removed from the body . The primary organs involved in drug excretion are the kidneys and the liver, with renal excretion involving filtration, secretion, and reabsorption, and hepatic excretion often leading to biliary elimination . Other pathways can include excretion via feces, breath, sweat, and breast milk . Animal models, such as rats, dogs, and monkeys, are extensively used to predict drug elimination pathways, though they may sometimes underpredict urinary excretion of unchanged drug compared to humans .
Note: Specific detailed research findings or data tables outlining the metabolic fate and excretion pathways of this compound in animal models were not identified in the available literature.
Absorption and Distribution Patterns
Ex Vivo Tissue and Organ Perfusion Studies for Functional Assessment
Ex vivo tissue and organ perfusion studies offer an experimental platform that bridges the gap between in vitro and in vivo research, allowing for the study of organs in a simulated physiological environment outside the body . This methodology provides a controlled setting to investigate a compound's behavior within specific organs, including its ADME and potential functional impacts, without the complexities of a whole living organism . These studies can utilize healthy animal organs or even human organs explanted due to disease, enabling researchers to monitor a compound's interaction with the organ and assess its functional status using physiological and clinically applied biomarkers . Ex vivo perfusion systems can provide insights into organ-specific drug behavior, and ongoing advancements aim to develop multi-visceral organ perfusion systems to include all relevant organ systems .
Note: While ex vivo organ perfusion is a valuable methodology in preclinical research, specific detailed research findings or data tables pertaining to ex vivo tissue and organ perfusion studies for the functional assessment of this compound were not identified in the available literature.
Data Tables
Due to the absence of specific detailed research findings for this compound in the areas of preclinical pharmacokinetic studies (absorption, distribution, metabolic fate, and excretion) and ex vivo tissue/organ perfusion studies within the available search results, no data tables can be generated for this compound.
Computational and Theoretical Chemistry of Oxibetaine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, primarily based on quantum mechanics (QM), are fundamental for understanding the electronic structure of molecules and predicting their reactivity . These methods solve the Schrödinger equation approximately to determine the energy and other molecular properties, providing a detailed description of electron distribution within a molecule . Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance between accuracy and computational cost .
Molecular Orbital (MO) analysis is crucial for understanding the electronic configuration and bonding within Oxibetaine. It involves calculating the energies and spatial distributions of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability, providing insights into potential nucleophilic and electrophilic attack sites .
Electrostatic Potential (ESP) maps, also known as Molecular Electrostatic Potential (MEP) surfaces, visualize the charge distribution across the molecular surface . These maps are typically color-coded, with red regions indicating areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack), and green representing near-zero potential . For this compound, an ESP map would reveal the distribution of its zwitterionic charges, highlighting the most electronegative atoms (e.g., oxygen atoms) and positively charged centers (e.g., quaternary ammonium (B1175870) nitrogen) as potential sites for intermolecular interactions like hydrogen bonding or electrostatic attractions .
Illustrative Table: Hypothetical Molecular Orbital Energies for this compound
| Orbital Type | Energy (eV) | Significance |
| HOMO | -X.XX | Electron donation potential |
| LUMO | -Y.YY | Electron acceptance potential |
| HOMO-LUMO Gap | Z.ZZ | Molecular stability, reactivity indicator |
Computational thermodynamics and kinetics are employed to predict the feasibility and rates of chemical reactions involving this compound . Thermodynamic calculations determine the energy changes (e.g., Gibbs free energy, enthalpy) associated with a reaction, indicating whether a reaction is spontaneous or requires energy input . For this compound, this could involve studying its stability, tautomerization, or protonation/deprotonation equilibria in different environments.
Kinetic predictions, on the other hand, focus on the reaction pathways and activation energies (energy barriers) . By identifying transition states, computational methods can elucidate reaction mechanisms and predict reaction rates, which are crucial for understanding how fast this compound might participate in various chemical transformations . These studies can help in designing or optimizing synthetic routes or understanding its degradation pathways.
Illustrative Table: Hypothetical Thermodynamic and Kinetic Parameters for an this compound Reaction
| Parameter | Value | Description |
| ΔG (reaction) | -A.A kcal/mol | Gibbs free energy change of reaction |
| Ea (forward) | B.B kcal/mol | Activation energy of forward reaction |
| k (rate constant) | C.C s-1 | Rate constant at a given temperature |
Molecular Orbital Analysis and Electrostatic Potential Maps
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into conformational changes, flexibility, and interactions with solvents or other biomolecules . MD simulations apply Newtonian laws of motion to atoms, allowing the system to evolve over time and sample different conformational states .
For this compound, MD simulations can be used to investigate its preferred conformations in solution, considering the influence of explicit solvent molecules (e.g., water) . As a zwitterionic molecule, its conformation is likely influenced by intramolecular electrostatic interactions and solvation effects. MD simulations can reveal the flexibility of its molecular backbone, the orientation of its charged groups, and the formation of intramolecular hydrogen bonds, providing a dynamic picture of its structure in a biologically relevant environment . This is particularly important as molecules often adopt different structures in solution compared to their crystalline state .
Illustrative Table: Hypothetical Conformational Data from MD Simulations for this compound
| Conformational Feature | Description |
| Dominant Conformation(s) | e.g., Extended, folded, specific dihedral angles |
| RMSD (Root Mean Square Deviation) | Measure of conformational stability/fluctuation |
| Hydrogen Bond Analysis | Number and lifetime of intramolecular/intermolecular H-bonds |
Protein-ligand docking simulations are widely used to predict the binding modes (poses) and affinities of small molecules, like this compound, to target proteins or other macromolecules . These methods computationally "dock" the ligand into the protein's binding site, exploring various orientations and conformations to find the most energetically favorable binding pose .
Following docking, interaction energy calculations can be performed to quantify the strength and nature of the interactions between this compound and its binding partner . Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate binding free energies, which are critical for ranking potential ligands . These calculations consider various energy components, including electrostatic interactions, van der Waals forces, and solvation effects . For this compound, such studies would elucidate how its charged and polar groups contribute to binding specificity and affinity with a given biological target.
Illustrative Table: Hypothetical Protein-Ligand Docking and Interaction Energy Results for this compound
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
| Protein A | -X.X | e.g., H-bonds with Arg, electrostatic with Lys |
| Protein B | -Y.Y | e.g., Hydrophobic interactions, salt bridge |
Investigation of Solution-State Conformations
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational chemistry techniques that establish mathematical relationships between the structural characteristics of chemical compounds and their biological activities (QSAR) or physicochemical properties (QSPR) . The core idea is that a molecule's properties or activities are a function of its structure .
These models utilize molecular descriptors, which are numerical representations of a compound's structural, electronic, or physicochemical features . For this compound and its derivatives, various descriptors could be calculated, such as molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors, and topological indices . These descriptors are then correlated with observed activities or properties using statistical methods like multiple linear regression or machine learning algorithms .
While specific QSAR/QSPR models for this compound were not found, such studies would typically aim to:
Predict the biological activity of new this compound derivatives without the need for extensive experimental testing.
Identify the key structural features of this compound that are responsible for a particular activity or property.
Optimize the structure of this compound for enhanced activity or desired physicochemical properties .
Illustrative Table: Hypothetical QSAR/QSPR Model Descriptors and Predicted Properties for this compound
| Descriptor Type | Example Descriptor | Predicted Property (e.g., logP) |
| Topological | Wiener Index | X.XX |
| Electronic | Dipole Moment | Y.YY |
| Steric | Molecular Volume | Z.ZZ |
Development of Predictive Models for Biological Activity based on Structural Descriptors
The development of predictive models for biological activity, often through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of computational chemistry. These models aim to establish a mathematical relationship between the chemical structure of a compound and its observed biological activity or physicochemical properties .
For this compound, if sufficient biological activity data were available across a series of structurally related compounds, QSAR models could be developed. This process typically involves:
Molecular Descriptors Generation: Transforming the chemical structure of this compound into numerical representations known as molecular descriptors. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., fragment counts), 2D (e.g., topological indices, chemical fingerprints), 3D (e.g., shape descriptors, pharmacophore features), or even 4D . Chemical fingerprints, for instance, are widely used for measuring structural similarity and predicting targets .
Data Set Preparation: Collecting experimental biological activity data for this compound and its analogs. The quality and diversity of this data are crucial for model accuracy .
Model Building: Employing various machine learning and statistical methods, such as multiple linear regression (MLR), support vector machines (SVM), neural networks (NN), or deep learning approaches (e.g., Convolutional Neural Networks for 2D structures, Recurrent Neural Networks for SMILES strings, Deep Neural Networks for 3D/4D descriptors), to correlate the molecular descriptors with biological activity .
Model Validation: Rigorously validating the developed models using techniques like cross-validation (e.g., leave-one-out) and external test sets to ensure their robustness and predictive power . The applicability domain of the model is also assessed to determine where predictions are reliable .
Such models, if developed for this compound, would enable the prediction of its biological activity against specific targets or its participation in certain biological processes based solely on its structural features, without the need for physical synthesis and testing of every variant.
Identification of Key Pharmacophoric Features for Analog Design
Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response . The identification of key pharmacophoric features for this compound would be crucial for the rational design of novel analogs with improved activity, selectivity, or ADME (Absorption, Distribution, Metabolism, Excretion) properties.
The process typically involves:
Pharmacophore Model Generation: Pharmacophore models can be generated using either ligand-based or structure-based approaches .
Ligand-Based: If the target structure is unknown, a set of known active ligands (including this compound, if active) is used to identify common features and their spatial arrangement that are crucial for activity . Common pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic centers, aromatic rings, positive ionizable, and negative ionizable groups .
Structure-Based: If the 3D structure of the biological target (e.g., a protein receptor) bound to this compound or a related ligand is available, the pharmacophore can be derived directly from the interactions observed in the binding site .
Feature Mapping and Analysis: Once a pharmacophore model is established, it can be used to map and analyze how different regions of this compound contribute to its interaction profile . This allows for the identification of critical functional groups and their spatial relationships.
Analog Design and Scaffold Hopping: The identified pharmacophoric features guide the design of new this compound analogs. This can involve modifying existing parts of the molecule or performing "scaffold hopping," where entirely new chemical scaffolds are designed to mimic the essential pharmacophoric features, potentially leading to novel chemical entities with similar biological activity but different structural frameworks .
By understanding the pharmacophoric requirements for this compound's activity, researchers could rationally design and synthesize new compounds with a higher probability of success in drug discovery.
In Silico Prediction of Metabolic Pathways and Metabolite Structures
Predicting the metabolic fate of a compound like this compound in silico is vital for understanding its duration of action, potential for toxicity, and the formation of active or inactive metabolites . Computational tools can forecast sites of metabolism and potential metabolite structures, primarily focusing on Phase I (e.g., oxidation by cytochrome P450 enzymes) and Phase II (e.g., conjugation) metabolic reactions .
Key aspects of in silico metabolism prediction include:
Site of Metabolism (SoM) Prediction: Algorithms and models predict which atoms or bonds within the this compound molecule are most likely to be metabolized by specific enzymes, particularly cytochrome P450 (CYP) isoforms, which are responsible for metabolizing a large proportion of drugs . These models can be based on quantum mechanical calculations, docking simulations into enzyme active sites, or rule-based systems .
Metabolite Structure Prediction: Once the SoMs are identified, computational tools can generate the structures of the putative metabolites formed after various metabolic transformations . This involves applying reaction rules corresponding to known metabolic pathways.
Pathway Mapping: Cheminformatics tools can map predicted metabolites to known metabolic pathways, providing context for their biological function and identifying potential novel pathways or enzyme activities . This can involve molecular structure matching techniques and similarity-based approaches to associate a compound with a metabolic pathway class .
In silico prediction of this compound's metabolism would provide early insights into its pharmacokinetic profile, helping to prioritize or redesign structures to avoid undesirable metabolic pathways or to generate beneficial active metabolites.
Cheminformatics Approaches for Compound Library Screening and Optimization
Cheminformatics, at the intersection of chemistry and information science, provides powerful tools for managing, analyzing, and applying chemical information. For this compound, cheminformatics approaches would be instrumental in screening large compound libraries to identify potential hits and optimizing lead compounds .
The application of cheminformatics in compound library screening and optimization involves:
Virtual Screening (VS): This involves computationally screening large databases of chemical compounds to identify those that are most likely to bind to a specific biological target or exhibit a desired activity . For this compound, if a target is known, structure-based virtual screening (e.g., docking) or ligand-based virtual screening (e.g., pharmacophore-based screening, 2D/3D similarity searches using molecular fingerprints) could be performed to find compounds with similar properties or binding modes .
Compound Library Design and Curation: Cheminformatics aids in the design of focused or diverse compound libraries by analyzing chemical space, diversity, and drug-likeness . This ensures that screening efforts are directed towards compounds with a higher probability of success.
High-Throughput Screening (HTS) Data Analysis: After experimental HTS, cheminformatics tools are used to process vast amounts of screening data, identify active compounds ("hits"), and organize them into groups based on structural similarity (e.g., clustering, scaffold analysis) . This helps in hit prioritization and the identification of initial Structure-Activity Relationships (SARs) .
Molecular Descriptors and Similarity Analysis: Cheminformatics relies heavily on the calculation of molecular descriptors and the use of similarity metrics to compare and categorize compounds. This allows for the navigation of chemical space and the identification of compounds with similar properties or biological effects .
Lead Optimization Support: Cheminformatics supports lead optimization by providing tools for multi-parametric optimization, predicting ADMET properties, and generating virtual libraries for further exploration .
By leveraging cheminformatics, researchers can efficiently navigate vast chemical spaces, identify promising candidates for further investigation, and optimize the properties of this compound and its derivatives in a data-driven manner, accelerating the drug discovery process.
Structure Activity Relationship Sar Studies and Comparative Biology
Systematic Evaluation of Oxibetaine Structural Analogs
A systematic evaluation of this compound's structural analogs would typically involve modifying specific parts of the molecule—the alkyl chain, the head group, and assessing stereochemical variations—to observe the consequent changes in biological activity.
For instance, studies on various compounds have shown that:
Antifouling and Bactericidal Properties: In cationic/zwitterionic block polymer brushes, the antibacterial effect is dependent on the alkyl chain lengths of the cationic segments, with optimal lengths identified for synergistic activity .
Antiviral Activity: For alkoxy propane (B168953) prodrugs of foscarnet, antiviral activity was strongly dependent on chain length, with 14-18 carbon atoms exhibiting the greatest activity against certain viruses and 18-22 carbon atoms for others .
Antioxidant Activity: The alkyl chain length of gallic acid esters modulated their antioxidant activity in emulsions, with effectiveness increasing with chain length up to a certain point, sometimes exhibiting a "cut-off effect" where longer chains become less effective .
Cellular Uptake: Longer acyl chains in lipids can facilitate greater liposomal cellular uptake compared to shorter tails .
Applying these principles to this compound, hypothetical modifications such as elongating or introducing branching into the ethyl chain, or adding other substituents, could profoundly alter its interaction with biological membranes and transport systems. Such changes would likely impact its cellular uptake, distribution within tissues, and potentially modulate its lipotropic or other biological functions by affecting its ability to interact with specific enzymatic pathways or cellular compartments.
The head group of this compound comprises the trimethylammonium, carboxylate, and hydroxyl functionalities. These zwitterionic characteristics are critical for its water solubility and interaction with biological environments . Modifications to these functionalities can significantly alter a compound's cellular uptake and activity .
General observations regarding head group modifications include:
Cellular Uptake: The lipid headgroup has a substantial effect on enhancing cellular uptake. Receptor-targeted headgroups and cationic amine headgroups generally induce greater cellular uptake compared to neutral (zwitterionic) or negatively-charged headgroups . However, some studies also suggest that hydrophilic modifications can enhance the potency and cellular penetration of certain metallodrugs, challenging the conventional belief that increased hydrophobicity always enhances uptake .
Solubility and Permeability: Charged groups, while indispensable for pharmacological activity in many small molecules, can reduce lipophilicity and hinder membrane passage. Masking these charged groups, for example, through esterification, can enhance lipophilicity and passive membrane permeability . Zwitterionic compounds, while often having low solubility at physiological pH, can show increased solubility when the pH is significantly shifted .
This compound is an achiral molecule, meaning it does not possess chiral centers and therefore does not exist as stereoisomers . Consequently, its biological recognition is not influenced by stereoisomerism of the molecule itself.
However, in biology, stereochemistry plays a pivotal role in molecular recognition. Biological systems, including enzymes, receptors, and transport proteins, are highly stereoselective due to their inherent chirality . For chiral molecules, different stereoisomers can exhibit vastly different biological activities, potency, or even distinct pharmacological profiles . For example, only the (S)-enantiomer of ibuprofen (B1674241) is effective due to its specific binding to prostaglandin (B15479496) H2 synthase . While this compound itself is achiral, its interactions with chiral biological targets would still be governed by the stereochemical complementarity of the binding site.
Comparative Analysis with Betaine (B1666868) and Other Related Zwitterionic Compounds
Comparing this compound with Betaine (trimethylglycine) and other zwitterionic compounds provides insights into the structural features that confer specific biological activities. Both this compound and Betaine are recognized for their lipotropic properties .
Lipotropic activity refers to the ability of compounds to prevent or reduce the accumulation of fat in the liver. Both this compound and Betaine are listed among compounds that help the liver metabolize and break down fat .
Structurally:
Betaine (Trimethylglycine): Consists of a trimethylammonium group and a carboxylate group directly attached to the same carbon atom. It is a well-established methyl donor, playing a crucial role in one-carbon metabolism, including the remethylation of homocysteine to methionine. This methyl-donating capacity is central to its lipotropic effect, as it can restore S-adenosylmethionine (SAM):S-adenosylhomocysteine (SAH) ratios, thereby influencing phosphatidylcholine generation and alleviating hepatic triglyceride accumulation .
This compound: Possesses a trimethylammonium group, a carboxylate group, and a hydroxyl group, with the hydroxyl group located on an ethyl chain that links the quaternary amine to the carboxylate. The presence of the hydroxyl group and the slightly longer chain connecting the charged moieties differentiate this compound from Betaine.
The shared zwitterionic nature is likely a key structural requirement for their water solubility and ability to interact with biological systems, including their transport and distribution. The specific arrangement of the trimethylammonium and carboxylate groups, along with the presence of the hydroxyl group in this compound, may influence their respective mechanisms of action in lipid metabolism. While Betaine's role as a methyl donor is well-characterized in its lipotropic effect, the precise molecular basis for this compound's lipotropic activity and whether it shares similar methyl-donating properties or acts via distinct pathways requires further dedicated investigation.
Based on the available information, this compound and Betaine share the following biological activity:
Lipotropic Activity: Both compounds are recognized for their ability to help the liver metabolize and break down fat, thus preventing or alleviating fatty liver conditions .
Betaine is also known to exhibit a range of other biological activities:
Antioxidant Properties: Betaine has demonstrated antioxidant activity, enhancing liver detoxification and reducing oxidative stress .
Anti-inflammatory Properties: Betaine possesses anti-inflammatory effects .
Antifungal Properties: Betaine has been noted for its antifungal properties .
Osmoprotection: Betaine acts as an osmoprotectant, helping cells maintain water balance under osmotic stress (general knowledge, not explicitly cited in provided snippets, but a well-known function of betaine).
While this compound shares the lipotropic classification with Betaine, specific research detailing whether this compound possesses the same antioxidant, anti-inflammatory, or antifungal properties as Betaine is not explicitly provided in the search results. Due to their structural similarities as zwitterionic compounds with quaternary ammonium (B1175870) groups, it is plausible that this compound might share some of these broader biological activities, but this would need to be confirmed through dedicated research. Any unique biological activities of this compound that distinguish it from Betaine would require specific comparative studies to elucidate.
Identification of Key Structural Motifs for Target Selectivity
This compound is classified as a pharmaceutical compound and is recognized for its lipotropic properties, meaning it helps the liver metabolize and break down fats. This function aligns it with other known lipotropic agents such as choline (B1196258), inositol, and methionine. Furthermore, this compound has been associated with hypolipidemic and antioxidant effects, similar to those observed with betaine.
Structurally, this compound shares similarities with betaine (N,N,N-trimethylglycine) and choline. Betaine is a zwitterionic compound characterized by a quaternary ammonium group and a carboxylate group. Choline is a quaternary ammonium cation featuring a 2-hydroxyethyl group. Both betaine and choline are essential nutrients involved in critical metabolic pathways, including methylation reactions and lipid metabolism. this compound is also described as a methylation derivative of glycine (B1666218) and a methyl donor.
Emerging Research Frontiers and Interdisciplinary Approaches
Integration with Omics Technologies for Systems-Level Understanding
Omics technologies, including transcriptomics, proteomics, and metabolomics, provide large-scale analyses of biological molecules, offering comprehensive insights into the structure, function, and dynamics of organisms . Integrating these approaches can reveal a systems-level understanding of how Oxibetaine influences cellular processes.
Transcriptomic profiling, typically performed using RNA sequencing (RNA-seq), involves the large-scale analysis of RNA transcripts produced by the genome at any given time . For a compound like this compound, transcriptomic studies would aim to identify differentially expressed genes (DEGs) in cells or tissues treated with this compound compared to untreated controls. This analysis could reveal the specific genetic pathways and regulatory networks modulated by this compound, providing insights into its potential therapeutic or physiological effects. For instance, if this compound influences lipid metabolism, transcriptomic analysis might show altered expression of genes involved in fatty acid synthesis, oxidation, or transport. While general methodologies for transcriptomic profiling are well-established , specific detailed research findings or data tables on this compound's impact on gene expression are not extensively reported in current literature.
Metabolomics involves the comprehensive analysis of small-molecule chemicals (metabolites) within biological samples, providing a snapshot of the cellular metabolic state . By analyzing the metabolomic signatures of this compound-treated cells or organisms, researchers could identify specific metabolic pathways influenced by the compound. This could include changes in amino acid metabolism, lipid profiles, or energy pathways. Given this compound's known association with lipid metabolism , metabolomic studies would be particularly insightful in mapping its precise impact on metabolic flux and identifying key metabolic biomarkers of its activity. Although metabolomics is a powerful tool for understanding metabolic changes , specific detailed research findings or data tables on this compound's metabolomic signatures are not widely published.
Proteomic Analysis of Protein Expression and Post-Translational Modifications
Advanced Imaging Techniques for Intracellular Dynamics
Advanced imaging techniques enable the visualization of molecular and cellular events with high spatial and temporal resolution, providing crucial insights into the intracellular dynamics of compounds and their targets.
Fluorescence microscopy is a versatile technique used to visualize the subcellular localization of proteins and other biomolecules within living or fixed cells . By tagging this compound or its interacting partners with fluorescent probes (e.g., Green Fluorescent Protein (GFP) fusions or fluorescent dyes), researchers could track its distribution within the cell, identify its accumulation in specific organelles, or observe its interactions with cellular components. This technique is crucial for understanding where a compound exerts its effects and how it traffics within the cellular environment . While fluorescence microscopy is a standard tool in cell biology , specific detailed research findings or visual data on the subcellular localization of this compound using this technique are not extensively documented in the current literature.
Cryo-electron microscopy (cryo-EM) has emerged as a transformative technique in structural biology, enabling the determination of high-resolution three-dimensional structures of biological molecules and complexes in their near-native state . For this compound, cryo-EM (including single-particle analysis or cryo-electron tomography) could be employed to visualize its direct interactions with target proteins or macromolecular assemblies at an atomic or near-atomic level. This would provide critical structural insights into how this compound binds to and modulates the function of its molecular targets, which is invaluable for understanding its mechanism of action and for rational drug design. While cryo-EM is increasingly used for structural elucidation , specific detailed research findings or structural data on this compound's molecular interactions determined by cryo-EM are not widely available in current scientific publications.
Fluorescence Microscopy for Subcellular Localization
Development of Novel Research Tools and Methodologies for this compound Studies
The study of chemical compounds like this compound, characterized by its zwitterionic structure, often benefits from advanced analytical and synthetic methodologies. While specific "novel" research tools developed exclusively for this compound are not extensively documented, its characterization and investigation can leverage a suite of sophisticated techniques common in modern chemical biology and pharmaceutical research.
Advanced Analytical Techniques:
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for precise molecular weight determination, elemental composition analysis, and identification of impurities or degradation products. GC-MS, for instance, is a powerful method for analyzing volatile and semi-volatile compounds and can be adapted for the study of various chemical agents .
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR, along with advanced multidimensional NMR techniques (e.g., COSY, HSQC, HMBC), are indispensable for elucidating the complete chemical structure and confirming the purity of this compound. These methods provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.
X-ray Crystallography: For crystalline forms of this compound, X-ray crystallography offers definitive three-dimensional structural information, including bond lengths, angles, and intermolecular interactions, which are vital for understanding its physical and chemical properties.
Chromatographic Methods (HPLC, UPLC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard for purity assessment, quantification, and separation of this compound from complex mixtures. Integration with mass spectrometry (LC-MS) enhances detection and identification capabilities.
Methodologies for Investigating Physicochemical Properties:
Solubility and Stability Studies: Given this compound's zwitterionic nature, understanding its solubility across various pH conditions and its stability under different environmental stresses (e.g., temperature, light, oxidation) is critical. Methodologies involve controlled experimental setups with analytical monitoring over time.
Computational Chemistry and Molecular Modeling: In silico approaches, such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can predict this compound's electronic properties, conformational preferences, and potential interactions with biological targets. These tools can guide experimental design and hypothesis generation.
Methodologies for Functional Assessment (Contextual):
Formulation Development Techniques: In the context of its historical role as a lipotropic agent, methodologies for developing controlled absorption formulations, such as blending with polymers to form homogenous powder blends and creating layered structures, represent advanced approaches in pharmaceutical science . These techniques aim to control or extend the release of active substances.
While these methodologies are not necessarily "novel" in their general application, their specific adaptation and refinement for compounds like this compound contribute to a deeper understanding of its chemical biology.
Ethical Considerations in Chemical Biology Research Involving this compound
Ethical considerations are paramount in all chemical biology research, including studies involving compounds like this compound. These considerations ensure that scientific advancements are pursued responsibly, upholding the integrity of research and respecting the welfare of all involved entities, whether human, animal, or environmental.
Core Ethical Principles:
Scientific Integrity and Honesty: Researchers are obligated to maintain the highest standards of scientific honesty, intellectual freedom, and openness . This includes accurate data presentation, avoiding plagiarism, data falsification, and duplicate publications . Any manipulation of experiments or statistical results to achieve desired outcomes is a violation of accepted research practices .
Transparency and Accountability: Research practices should be transparent, and researchers must be accountable for their methods, findings, and potential societal impacts. This fosters public trust in scientific endeavors .
Conflict of Interest: Given the potential links between chemical research and industry, researchers must be vigilant about conflicts of interest, particularly concerning funding sources and the commercialization of research findings . Disclosure of such interests is essential.
Ethical Considerations in Research Design and Execution:
Human Subjects Research: If research involving this compound were to extend to human subjects (e.g., in clinical trials for its lipotropic properties), strict ethical guidelines apply. Key aspects include:
Informed Consent: Obtaining comprehensive informed consent from participants is crucial, ensuring they are fully aware of the research's purpose, potential risks, and benefits . This consent should be obtained separately from consent for clinical procedures, and participants must understand that refusal will not affect their clinical care .
Data Privacy and Confidentiality: Protecting participants' personal information through secure data storage and transmission protocols is a fundamental ethical requirement .
Participant Welfare and Safety: Safeguards must be implemented to prevent exploitation, and the risks versus benefits of participation must be carefully evaluated .
Equitable Distribution of Benefits and Diversity: Ensuring that research benefits are equitably distributed and that participant recruitment is diverse helps ensure the generalizability of findings and promotes justice and fairness .
Animal Research: Should studies on this compound involve animal testing (e.g., preclinical efficacy or safety studies), adherence to animal welfare guidelines and regulations is imperative. This includes minimizing pain and suffering and justifying the necessity of animal use .
Environmental Impact: Chemical biology research, including the synthesis and study of compounds, carries an obligation to consider and mitigate potential environmental impacts . Responsible disposal of chemical waste and adherence to environmental regulations are critical.
Ethical Reflection in Uncertainty: In areas of scientific uncertainty, particularly with emerging chemical entities, ethical reflection by researchers becomes even more important. This involves careful consideration of research questions, methods, interpretation of results, communication of findings to diverse publics, and the application of results for policy-making . Researchers have a social responsibility to act in the public's interest and promote discussions on science-related issues .
Conclusion and Future Directions in Oxibetaine Academic Research
Summary of Key Research Findings and Mechanistic Insights
Oxibetaine (C₆H₁₃NO₃) is characterized by its distinct chemical structure, featuring a trimethylammonium group and a carboxylate group, which imparts its zwitterionic nature. It has a molecular weight of 147.173 g/mol and a melting point between 157-158 °C.
Key research findings primarily position this compound as a lipotropic agent, a class of compounds known to facilitate the metabolism and breakdown of fats within the liver. This function aligns it with other well-established lipotropic compounds such as choline (B1196258), inositol, and methionine. The mechanistic insights, while not fully elucidated for this compound specifically, are often inferred from its structural similarity to betaine (B1666868) (glycine betaine). Betaine is recognized for its roles as an osmoprotectant, helping cells maintain water balance under osmotic stress, and as a methyl donor in various metabolic pathways, particularly in the methionine cycle. Given this close relationship, it is hypothesized that this compound may share some of these fundamental biological activities, contributing to cellular homeostasis and metabolic regulation. The precise pathways through which this compound exerts its lipotropic effects—whether through direct enzymatic interactions, modulation of gene expression related to lipid metabolism, or indirectly via its potential methyl-donating or osmoprotective properties—require further dedicated investigation.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₃NO₃ | |
| Molecular Weight | 147.173 g/mol | |
| CAS Number | 7002-65-5 | |
| PubChem CID | 168886 | |
| Melting Point | 157-158 °C | |
| Classification | Biochemical, Lipotropic Agent |
Prospective Research Avenues for this compound and its Analogs
Future research on this compound should prioritize a deeper mechanistic understanding of its biological activities and explore the therapeutic potential of its structural modifications.
Elucidating Lipotropic Mechanisms: Detailed studies are needed to pinpoint the molecular targets and signaling pathways involved in this compound's fat-metabolizing effects. This could involve lipidomics, proteomics, and transcriptomics analyses in cellular and animal models to identify affected enzymes, transporters, and regulatory proteins. Comparative studies with other known lipotropic agents would be valuable to understand its unique contributions.
Investigating Osmoprotective and Methyl-Donating Roles: Given its structural resemblance to betaine, research should explicitly test this compound's capacity as an osmoprotectant under various cellular stress conditions and its potential to participate in one-carbon metabolism as a methyl donor. Isotopic labeling experiments could trace its metabolic fate and contribution to methylation reactions.
Synthesis and Biological Evaluation of Analogs: The design and synthesis of novel this compound analogs, varying the alkyl chain length, the nature of the hydroxyl group, or the quaternary ammonium (B1175870) moiety, could lead to compounds with enhanced potency, selectivity, or altered pharmacokinetic profiles. High-throughput screening of these analogs against specific biological targets related to lipid metabolism or cellular stress could identify lead compounds for further development.
Structural-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how structural modifications influence this compound's biological activity. This would involve systematic changes to its functional groups and evaluating the resulting impact on its lipotropic, osmoprotective, or other potential effects.
Table 2: Hypothetical Research Directions and Expected Outcomes
| Research Avenue | Primary Objective | Expected Outcome |
| Mechanistic Elucidation of Lipotropic Effects | Identify specific enzymes/pathways modulated by this compound in lipid metabolism. | Detailed molecular map of this compound's action; potential for targeted interventions. |
| Osmoprotective Capacity Assessment | Determine if this compound mitigates cellular stress under osmotic challenge. | Confirmation of osmoprotectant role; insights into cellular resilience. |
| Methyl Donor Potential | Trace this compound's contribution to one-carbon metabolism and methylation. | Understanding of its metabolic integration; implications for epigenetic regulation. |
| Analog Synthesis & Evaluation | Develop novel this compound derivatives with improved or diversified biological activities. | Identification of more potent or selective compounds; expanded therapeutic scope. |
Potential Applications of this compound in Basic Biological Science
Beyond its direct biological effects, this compound holds promise as a valuable tool in basic biological research to unravel fundamental cellular processes.
Probe for Lipid Metabolism Research: this compound can be utilized as a chemical probe to dissect complex lipid metabolic pathways, allowing researchers to study the dynamics of fat synthesis, transport, and breakdown in various biological systems. Its specific interaction profile could help identify novel regulatory nodes in lipid homeostasis.
Model Compound for Osmoregulation Studies: As a potential osmolyte, this compound could serve as a model compound to investigate cellular strategies for adapting to osmotic stress, providing insights into the mechanisms of osmoregulation in different cell types or organisms.
Tool for Methylation Pathway Investigations: If confirmed as a methyl donor, this compound could be employed to study the intricacies of methylation reactions, their impact on gene expression, and their role in cellular differentiation and disease states.
Investigating Quaternary Ammonium Compound Biology: this compound, as a representative of quaternary ammonium compounds, can be used to study the general biological effects and transport mechanisms of this class of molecules, which are prevalent in various biological systems and pharmaceuticals.
Call for Collaborative and Interdisciplinary Research Efforts
The multifaceted nature of this compound's potential demands a collaborative and interdisciplinary research paradigm. Chemists are crucial for synthesizing novel analogs and understanding their structural properties. Biochemists and molecular biologists are essential for elucidating the precise molecular mechanisms and pathways influenced by this compound. Cell biologists can investigate its effects on cellular function and integrity, particularly concerning lipid droplets, membrane stability, and stress responses. Computational biologists and cheminformaticians can contribute by modeling its interactions with biological targets, predicting new activities, and guiding analog design.
Furthermore, collaboration between academic institutions and industry partners could accelerate the translation of basic research findings into practical applications. By fostering an environment of open data sharing, standardized experimental protocols, and joint research initiatives, the scientific community can collectively unlock the full potential of this compound, advancing our understanding of fundamental biological processes and potentially leading to novel scientific tools.
Q & A
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved in publications?
- Answer : Provide full spectral details (solvent, reference peaks, processing software) in supplementary information. Compare with published reference spectra or computational predictions (e.g., ACD/Labs NMR DB). If discrepancies persist, acknowledge them as limitations and propose validation experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
